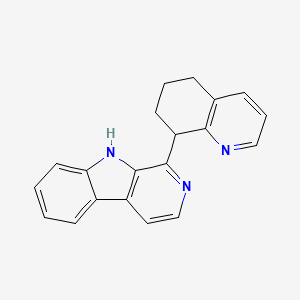![molecular formula C13H20O4 B14537314 Methyl 7-(3-oxo-6-oxabicyclo[3.1.0]hexan-2-yl)heptanoate CAS No. 62155-62-8](/img/structure/B14537314.png)
Methyl 7-(3-oxo-6-oxabicyclo[3.1.0]hexan-2-yl)heptanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7-(3-oxo-6-oxabicyclo[3.1.0]hexan-2-yl)heptanoate is a complex organic compound with a unique bicyclic structure. This compound is characterized by the presence of an oxabicyclohexane ring fused with a heptanoate ester chain. The compound’s structure and reactivity make it an interesting subject for various scientific studies, particularly in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-(3-oxo-6-oxabicyclo[3.1.0]hexan-2-yl)heptanoate typically involves multiple steps, starting with the formation of the oxabicyclohexane ring. One common method is the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This reaction is highly stereoselective and can produce enantiomerically enriched compounds.
Another approach involves the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol, which can then be isomerized into the more stable trans isomer with metallic sodium . The resulting diol can be further reacted to form the oxabicyclohexane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-(3-oxo-6-oxabicyclo[3.1.0]hexan-2-yl)heptanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or oxabicyclohexane ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Methyl 7-(3-oxo-6-oxabicyclo[3.1.0]hexan-2-yl)heptanoate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, derivatives of this compound can be used as probes to study enzyme activity and metabolic pathways.
Medicine: The compound’s derivatives may have potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: In the industrial sector, the compound can be used in the production of polymers, resins, and other materials with specialized properties.
Mechanism of Action
The mechanism by which Methyl 7-(3-oxo-6-oxabicyclo[3.1.0]hexan-2-yl)heptanoate exerts its effects depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the strain in the oxabicyclohexane ring and the electronic properties of the ester group. These factors can affect the compound’s interaction with reagents and catalysts, leading to various reaction pathways.
In biological systems, the compound’s derivatives may interact with specific enzymes or receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved would depend on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: This compound has a similar bicyclic structure but with different ring sizes and functional groups.
6-Oxabicyclo[3.1.0]hexane: Another related compound with a similar oxabicyclohexane ring but different substituents.
8-Oxabicyclo[5.1.0]octane: A larger bicyclic compound with additional ring strain and different reactivity.
Uniqueness
Methyl 7-(3-oxo-6-oxabicyclo[3.1.0]hexan-2-yl)heptanoate is unique due to its specific combination of an oxabicyclohexane ring and a heptanoate ester chain. This combination imparts distinct reactivity and properties, making it valuable for various scientific and industrial applications.
Properties
CAS No. |
62155-62-8 |
|---|---|
Molecular Formula |
C13H20O4 |
Molecular Weight |
240.29 g/mol |
IUPAC Name |
methyl 7-(3-oxo-6-oxabicyclo[3.1.0]hexan-2-yl)heptanoate |
InChI |
InChI=1S/C13H20O4/c1-16-12(15)7-5-3-2-4-6-9-10(14)8-11-13(9)17-11/h9,11,13H,2-8H2,1H3 |
InChI Key |
DIDBMMQOEKMJHB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCC1C2C(O2)CC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{2-[4-(2-Chloroethoxy)phenyl]propan-2-yl}phenol](/img/structure/B14537243.png)

![2-{[(2-Nitrophenyl)carbamothioyl]carbamoyl}phenyl acetate](/img/structure/B14537246.png)
![3-(Ethyl{4-[(E)-(2-methoxy-4-nitrophenyl)diazenyl]phenyl}amino)propanenitrile](/img/structure/B14537256.png)



![2-(Benzylamino)-4'-methyl-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14537281.png)
![2-Chloro-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline](/img/structure/B14537282.png)




